Cyclobutoic Acid

Description

Historical Context of Cyclobutane (B1203170) Chemistry and Carboxylic Acids

The story of cyclobutoic acid is intertwined with the broader historical development of both cyclobutane chemistry and the understanding of carboxylic acids. The study of cyclic compounds began with the investigation of naturally occurring substances. Early chemists were intrigued by the properties of compounds derived from natural sources, which often contained ring structures. The concept of ring strain was famously introduced by Adolf von Baeyer in 1885, who theorized that the deviation of bond angles in cyclic molecules from the ideal tetrahedral angle of 109.5° would lead to instability. libretexts.org This theory, while later refined, laid the groundwork for understanding the unique reactivity of small rings like cyclopropane (B1198618) and cyclobutane. libretexts.org

The first synthesis of cyclobutane itself was a significant milestone, paving the way for the exploration of its derivatives. orgsyn.org Early methods for preparing cyclobutane derivatives often involved the condensation of dihaloalkanes with malonic esters, followed by hydrolysis and decarboxylation. orgsyn.orggeorganics.sk

In parallel, the history of carboxylic acids dates back to antiquity, with the use of acetic acid in the form of vinegar by prehistoric civilizations. libretexts.orglibretexts.org The Sumerians utilized vinegar as a condiment, preservative, and even an antibiotic. libretexts.orglibretexts.org The isolation of other carboxylic acids, such as citric acid from lemon juice in the 8th century by the alchemist Jabir Ibn Hayyan, further expanded the known landscape of these acidic organic compounds. libretexts.orglibretexts.org The systematic study of carboxylic acids and their characteristic carboxyl group (-COOH) was a cornerstone of the development of organic chemistry in the 19th century. The conversion of carboxylic acids into other functional groups, a reaction with a long and repeatedly "rediscovered" history, highlighted their importance as synthetic intermediates. acs.org

Significance of Small Ring Systems in Organic Synthesis

Small ring systems, particularly those containing three or four atoms, are of immense interest in organic synthesis due to their inherent ring strain. This strain, a combination of angle strain and torsional strain, renders them more reactive than their larger, more stable counterparts like cyclopentane (B165970) and cyclohexane. libretexts.org

Angle Strain: In cyclobutane, the C-C-C bond angles are compressed to approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orglibretexts.org This deviation leads to less effective orbital overlap and weaker C-C bonds, making the ring susceptible to opening reactions. dalalinstitute.com

Torsional Strain: If cyclobutane were planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, resulting in significant torsional strain. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation. libretexts.orgdalalinstitute.comsaskoer.ca This non-planar arrangement reduces the eclipsing of adjacent C-H bonds, thereby lowering the torsional strain, albeit with a slight increase in angle strain. libretexts.org

The total ring strain in cyclobutane is approximately 26.4 kcal/mol. This stored energy can be harnessed as a driving force for a variety of chemical transformations, including ring-opening and ring-expansion reactions, providing access to a wide array of more complex molecular architectures. researchgate.net The unique, semi-rigid nature of the cyclobutane ring also allows it to act as a conformational constraint in larger molecules, a property that is particularly valuable in medicinal chemistry. lifechemicals.comnih.gov

Overview of Cyclobutoic Acid as a Fundamental Scaffold

Cyclobutoic acid, also known as cyclobutanecarboxylic acid, serves as a versatile and fundamental scaffold in organic synthesis. georganics.sk Its structure combines the unique reactivity of the cyclobutane ring with the versatile functionality of the carboxylic acid group. This combination allows for a wide range of chemical modifications, making it a valuable starting material for the construction of more complex molecules.

One of the most common synthetic routes to cyclobutoic acid involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid. orgsyn.orgchemicalbook.com Other methods include the oxidative ring contraction of cyclopentanone. georganics.sk

The utility of cyclobutoic acid as a scaffold is evident in its application in the synthesis of pharmaceuticals and materials. For instance, it is a key building block in the synthesis of several approved drugs, including the protease inhibitor boceprevir (B1684563) and the analgesic nalbuphine. georganics.sklifechemicals.com The cyclobutane moiety in these molecules often serves to provide a specific three-dimensional orientation for other functional groups, enhancing their binding to biological targets. lifechemicals.com

In materials science, cyclobutane-containing diacids, which can be derived from cyclobutoic acid, are used to create novel polymers. nih.govund.edu These polymers can exhibit unique properties, such as stress-responsiveness, due to the presence of the strained four-membered ring. lifechemicals.com The derivatization of cyclobutoic acid can lead to a diverse array of compounds with different functional groups, further expanding its applications in medicinal chemistry and drug development. ontosight.ai Recent research has focused on developing new synthetic methods for cyclobutane derivatives, including tandem amidation/Michael addition protocols to create complex β-N-heterocyclic cyclobutane carboximides. chemistryviews.org

Physicochemical Properties of Cyclobutoic Acid

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | ontosight.ai |

| Molecular Weight | 100.12 g/mol | chemicalbook.com |

| Melting Point | -7 °C | georganics.sk |

| Boiling Point | 196 °C | georganics.sk |

| Appearance | Colorless liquid | georganics.sk |

Structure

3D Structure

Properties

IUPAC Name |

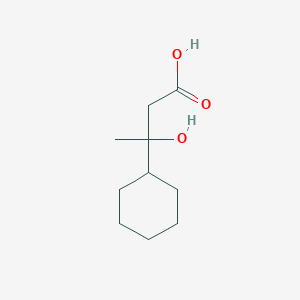

3-cyclohexyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h8,13H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFERNRNDCJFIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864789 | |

| Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-20-5 | |

| Record name | Cyclobutoic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexyl-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBUTOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KE25F200 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cyclobutoic Acid and Its Analogues

Classical Decarboxylation Routes for Cyclobutanecarboxylic Acids

The decarboxylation of cyclobutane (B1203170) precursors is a traditional and reliable strategy for producing cyclobutanecarboxylic acid. This approach typically involves the elimination of a carboxyl group from either a dicarboxylic acid or a cyano-substituted carboxylic acid.

Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

A primary and well-documented method for synthesizing cyclobutanecarboxylic acid is the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid. This reaction is carried out by heating the dicarboxylic acid, which causes the loss of a molecule of carbon dioxide to form the desired monocarboxylic acid. The process is typically conducted at temperatures ranging from 160 to 170°C. Subsequent distillation of the crude product yields pure cyclobutanecarboxylic acid, with reported yields between 86% and 91%.

The necessary precursor, 1,1-cyclobutanedicarboxylic acid, can be prepared through the hydrolysis of its diethyl ester or from 1-cyano-1-carboxycyclobutane. A common laboratory-scale synthesis of 1,1-cyclobutanedicarboxylic acid starts with the condensation of diethyl malonate with trimethylene bromide (1,3-dibromopropane) using a base such as sodium ethoxide. This is followed by the hydrolysis of the resulting diethyl 1,1-cyclobutanedicarboxylate.

Table 1: Synthesis of Cyclobutanecarboxylic Acid via Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

| Step | Reactant(s) | Conditions | Product(s) | Reported Yield |

| 1 | 1,1-Cyclobutanedicarboxylic acid | Heating at 160–170°C | Cyclobutanecarboxylic acid, Carbon dioxide | 86-91% |

Decarboxylation of 1-Cyano-1-carboxycyclobutane

An alternative decarboxylation pathway to cyclobutanecarboxylic acid utilizes 1-cyano-1-carboxycyclobutane as the starting material. This method involves the decarboxylation of the cyano-substituted acid, which is then followed by the hydrolysis of the resulting cyclobutanecarbonitrile (B1293925) to yield cyclobutanecarboxylic acid. The hydrolysis of the nitrile functional group is generally performed under acidic conditions, for instance, with aqueous hydrochloric acid.

The precursor, 1-cyano-1-carboxycyclobutane, is synthesized by the reaction of trimethylene bromide with ethyl cyanoacetate, followed by the selective hydrolysis of the ester functionality. This route provides a viable alternative to the malonic ester synthesis for accessing the cyclobutane framework.

Cycloaddition Reactions in Cyclobutane Ring Formation

Cycloaddition reactions, especially [2+2] photocycloadditions, offer a potent and direct avenue for constructing the cyclobutane ring, which is the core structure of cyclobutoic acid and its derivatives.

[2+2] Photocycloaddition Strategies for Cyclobutane-Containing Dicarboxylic Acids

The [2+2] photocycloaddition is a photochemical reaction where two alkene-containing molecules combine to form a cyclobutane ring. This strategy is effectively used to synthesize various cyclobutane-containing dicarboxylic acids, which can then be converted into cyclobutoic acid analogues through further chemical modifications. These dicarboxylic acids have gained attention as renewable, biomass-derived alternatives to petroleum-based diacids for applications in polymers and metal-organic materials. For example, biomass-derived molecules like ferulic acid and sorbic acid can undergo [2+2] photocycloaddition to produce novel cyclobutane-containing dicarboxylic acid building blocks. Similarly, cinnamic acid can be used as a starting material to produce cyclobutane dicarboxylic acids via photocycloaddition. The stereochemical and regiochemical outcomes of these cycloadditions can often be directed by the choice of reactants and the specific reaction conditions employed.

Table 2: Examples of [2+2] Photocycloaddition for Dicarboxylic Acid Precursors

| Starting Material(s) | Key Reaction Type | Product Type | Reference |

| Substituted Cinnamic Acids | [2+2] Photocycloaddition | Cyclobutane-1,2-dicarboxylic acids | |

| Furfural-derived acrylic acid | [2+2] Photodimerization | 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid | |

| Sorbic Acid | [2+2] Photocycloaddition | A novel cyclobutane-containing diacid (CBDA-3) | |

| β-trans-Cinnamic Acid | [2+2] Photocycloaddition | cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) |

Photoaddition of Ethylene (B1197577) to Acrylic Acid

A specific and highly efficient example of a [2+2] photocycloaddition for the direct synthesis of cyclobutanecarboxylic acid is the photoaddition of ethylene to acrylic acid. A detailed procedure describes dissolving acrylic acid in a solvent such as dichloromethane, cooling the mixture to a low temperature (e.g., -70 to -50°C), and then introducing ethylene gas. The reaction mixture is subsequently irradiated with a high-pressure mercury lamp. The reaction's progress is monitored using techniques like gas chromatography (GC) until the acrylic acid is fully consumed. After the solvent is removed, the resulting cyclobutanecarboxylic acid is purified by distillation, achieving a high yield of 97%.

Table 3: Synthesis of Cyclobutanecarboxylic Acid via Photoaddition

| Reactants | Conditions | Product | Reported Yield |

| Acrylic Acid, Ethylene | Dichloromethane solvent, -70 to -50°C, UV irradiation | Cyclobutanecarboxylic acid | 97% |

Organometallic Approaches in Cyclobutoic Acid Synthesis

While classical synthetic methods are well-established, organometallic chemistry provides modern and versatile pathways for the synthesis of cyclobutoic acid and its derivatives. A notable organometallic method involves the use of Grignard reagents. A cyclobutyl Grignard reagent, such as cyclobutylmagnesium bromide, can be prepared by reacting the corresponding halocyclobutane with magnesium metal in an ether solvent. This nucleophilic reagent then reacts with carbon dioxide in a carboxylation reaction. Subsequent acidic workup of the resulting magnesium carboxylate salt yields cyclobutanecarboxylic acid. This method effectively adds a carbon atom to the cyclobutane ring to form the carboxylic acid.

Furthermore, transition-metal catalysis is increasingly being used to construct and functionalize cyclobutane rings. For instance, rhodium-catalyzed reactions have been developed for the synthesis of substituted cyclobutanes. While not always leading directly to the parent cyclobutoic acid, these methods, which can include C-H functionalization or ring-expansion reactions, are powerful tools for creating complex analogues with high selectivity. The ongoing development of catalytic and enantioselective organometallic routes is a promising frontier for the efficient and precise synthesis of cyclobutoic acid and its derivatives.

Carboxylation of Cyclobutyl Grignard Reagents

The synthesis of cyclobutoic acid can be achieved through the carboxylation of a cyclobutyl Grignard reagent. This classic method involves the reaction of an organometallic compound with carbon dioxide to form a carboxylate, which is subsequently protonated to yield the carboxylic acid. The Grignard reagent, cyclobutylmagnesium halide, is typically prepared by reacting a cyclobutyl halide with magnesium metal in an ethereal solvent, such as diethyl ether. acs.orgyoutube.com

Formation of the Grignard Reagent: Cyclobutyl bromide or chloride reacts with magnesium turnings in dry ether to form cyclobutylmagnesium bromide or chloride.

Carboxylation: The prepared Grignard reagent is then reacted with a source of carbon dioxide. youtube.com This is often accomplished by pouring the Grignard solution over solid carbon dioxide (dry ice) or by bubbling gaseous CO2 through the solution. google.com The nucleophilic carbon of the cyclobutyl group attacks the electrophilic carbon of CO2. masterorganicchemistry.com

Acidification: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid (e.g., HCl) to produce cyclobutoic acid. youtube.commasterorganicchemistry.com

This method is a straightforward and well-established route for preparing cyclobutoic acid and its simple analogues. youtube.com The yield of this reaction can sometimes be affected by the reaction conditions, with potential for side reactions if the temperature is not controlled. google.com

Novel Synthetic Routes to Substituted Cyclobutoic Acids

The introduction of fluorine into the cyclobutane ring can significantly alter the physicochemical properties of cyclobutoic acid derivatives. researchgate.net Several synthetic strategies have been developed to access these valuable compounds.

One approach involves the cycloaddition of fluoro-olefins with substituted alkenes. For instance, the reaction of diethyl itaconate with tetrafluoroethylene (B6358150) or trifluorochloroethylene at elevated temperatures yields fluorinated cyclobutane derivatives bearing carboxylic acid ester groups. koreascience.kr These esters can then be hydrolyzed to the corresponding carboxylic acids.

Another strategy commences with a pre-formed cyclobutane ring. For example, 1-(hydroxymethyl)cyclobutanecarboxylate can be used as a starting material to synthesize 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids. researchgate.netnuph.edu.ua This multi-step synthesis involves fluorination of the hydroxyl group (or a derivative thereof) followed by alkaline hydrolysis of the ester to yield the target fluorinated carboxylic acid. researchgate.netnuph.edu.ua This method allows for the preparation of these compounds on a multigram scale. nuph.edu.uanuph.edu.ua

The synthesis of cis- and trans-3-fluoro-3-arylcyclobutanecarboxylic acid derivatives has also been reported, starting from 3-oxocyclobutanecarboxylic acid. researchgate.net This process involves a sequence of reactions including Grignard addition, fluorination, and separation of stereoisomers. researchgate.net

Table 1: Examples of Synthesized Fluorinated Cyclobutanecarboxylic Acid Derivatives

| Compound Name | Starting Material | Key Reagents/Reaction Type | Reference |

| 1-carboxy-2,2,3,3-tetrahalocyclobutaneethanoic acid derivatives | Diethyl itaconate | Tetrafluoroethylene, heat (cycloaddition) | koreascience.kr |

| 1-(Fluoromethyl)cyclobutanecarboxylic acid | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | Mesylation, tetramethylammonium (B1211777) fluoride, hydrolysis | nuph.edu.ua |

| 1-(Difluoromethyl)cyclobutanecarboxylic acid | Ethyl 1-formylcyclobutanecarboxylate | Diethylaminosulfur trifluoride (DAST), hydrolysis | researchgate.netnuph.edu.ua |

| cis/trans-3-Fluoro-3-methylcyclobutanecarboxylic acid | 3-Oxocyclobutanecarboxylic acid | MeMgCl, Deoxofluor | researchgate.net |

3-Oxocyclobutanecarboxylic acid is a key intermediate in the synthesis of various biologically active molecules. lookchem.comgoogle.com Its synthesis often requires multi-step procedures.

One patented method describes the synthesis starting from acetone, bromine, and malononitrile (B47326). google.com This three-step process involves the formation of 1,3-dibromoacetone, followed by reaction with malononitrile to form a dicyanocyclobutanone derivative, which is then hydrolyzed to 3-oxocyclobutanecarboxylic acid. google.com This route reports a final product purity of over 99% and yields ranging from 52% to 68%. google.com

Another approach involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a base like potassium tert-butoxide. google.com The resulting cyclobutane derivative is then subjected to acidic hydrolysis and decarboxylation to afford 3-oxocyclobutanecarboxylic acid. google.com Decarboxylative xanthylation has also been used to create functionalized cyclobutane derivatives from 3-oxocyclobutanecarboxylic acid, highlighting its utility as a building block. nih.gov

These multi-step syntheses, while more complex than direct carboxylation, provide access to functionalized cyclobutane rings that are valuable for further chemical elaboration. lookchem.com

Synthesis of Fluorinated Cyclobutanecarboxylic Acid Derivatives

Enantioselective Synthesis and Stereochemical Control

The creation of chiral cyclobutoic acid derivatives with high enantiomeric purity is a significant challenge in organic synthesis. Asymmetric catalysis offers powerful tools to achieve this goal. While specific methods for the direct asymmetric synthesis of cyclobutoic acid are not extensively detailed, general principles of asymmetric synthesis can be applied.

One strategy involves the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For example, asymmetric [2+2] photocycloadditions, mediated by a chiral cage photoreactor, have been used to construct highly strained spirocyclobutanes with multiple chiral centers. nih.gov This approach demonstrates the potential for creating complex, chiral cyclobutane frameworks that could be precursors to chiral cyclobutoic acids.

Another conceptual approach is the asymmetric functionalization of a pre-existing prochiral cyclobutane derivative. The use of chiral organocatalysts, such as isothioureas, can facilitate the formation of chiral C1 ammonium (B1175870) enolates from carboxylic acid derivatives. nih.gov These enolates can then react with electrophiles to generate α-functionalized chiral products with high enantioselectivity. nih.gov While demonstrated on other systems, this methodology could potentially be adapted for the asymmetric α-functionalization of cyclobutanecarboxylic acid esters.

Three-component coupling reactions using ynoate electrophiles, in the presence of a chiral catalyst, represent another pathway to stereochemically complex cyclic systems. acs.org The goal of such methods is to control the formation of new stereocenters, leading to chiral carboxylic acid derivatives. acs.org

Enzymatic methods provide a green and highly selective alternative for obtaining enantiomerically pure compounds. These biocatalytic approaches can be applied to the chiral resolution of racemic cyclobutoic acid or its derivatives.

Kinetic resolution is a common enzymatic strategy where an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov Hydrolases, such as lipases, are frequently used for the enantioselective hydrolysis of racemic esters. mdpi.com For example, a racemic ester of a cyclobutoic acid derivative could be subjected to hydrolysis by an enzyme like Burkholderia cepacia lipase. mdpi.com The enzyme would selectively hydrolyze one enantiomer to the carboxylic acid, which can then be separated from the unreacted ester of the opposite configuration. mdpi.com

Enzymatic deracemization is a more advanced technique that can theoretically convert a racemate into a single enantiomer with a 100% yield. This can be achieved through processes like cyclic deracemization using alcohol dehydrogenases (ADHs), which involves a reversible oxidation-reduction cycle. nih.gov While specific applications to cyclobutoic acid are not widely reported, the broad utility of enzymes in asymmetric synthesis suggests their applicability to this class of compounds. mdpi.comnih.gov The mild reaction conditions (ambient temperature, neutral pH) and high stereoselectivity make enzymatic strategies highly attractive for producing chiral cyclobutoic acid derivatives. mdpi.com

Reactivity and Reaction Mechanisms of Cyclobutoic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxyl Group

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. pressbooks.pubmasterorganicchemistry.com This two-step addition-elimination mechanism involves an initial attack by a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orguomustansiriyah.edu.iq This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond to yield the substituted product. libretexts.org The reactivity of cyclobutoic acid in these reactions is comparable to other aliphatic carboxylic acids, with the rate and outcome dependent on the nucleophile and the reaction conditions employed. pressbooks.pub

The conversion of cyclobutoic acid to its corresponding esters is most commonly achieved through Fischer esterification. testbook.comlibretexts.org This equilibrium process involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). testbook.combyjus.com

The mechanism proceeds through several key steps: libretexts.org

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. chemguide.co.ukuobasrah.edu.iq

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the deprotonation of the resulting ester, yielding the final product.

To drive the equilibrium toward the product side, reaction conditions are often manipulated, for instance, by using a large excess of the alcohol or by removing water as it is formed, often with a Dean-Stark apparatus. libretexts.orgmasterorganicchemistry.com

Table 1: Catalysts and Conditions for Fischer Esterification

| Catalyst | Alcohol Reactant | Typical Conditions | Purpose of Catalyst |

| Concentrated H₂SO₄ | Primary or Secondary Alcohols | Heat, Reflux | Protonates the carbonyl group, activating it for nucleophilic attack. testbook.com |

| HCl (gas) | Methanol, Ethanol | Anhydrous conditions | Acts as a strong acid catalyst to protonate the carbonyl. |

| Lewis Acids (e.g., Sc(OTf)₃) | Various Alcohols | Mild conditions | Coordinates to the carbonyl oxygen to increase electrophilicity. |

| Solid Acid Resins (e.g., Nafion) | Various Alcohols | Heterogeneous catalysis | Provides an easily separable acidic source for protonation. |

The direct reaction of cyclobutoic acid with an amine is generally unfavorable as it results in a simple acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. khanacademy.org To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved through two primary strategies: conversion to a more reactive acyl derivative or the use of coupling agents. libretexts.orgnih.gov

Via Reactive Acyl Derivatives: A common and effective method is the prior conversion of cyclobutoic acid into a highly reactive acyl chloride or acid anhydride (B1165640). These derivatives react rapidly with amines to form the corresponding cyclobutane (B1203170) carboxamide. uomustansiriyah.edu.iqlibretexts.org To prevent the protonation of the amine reactant by the HCl byproduct (in the case of acyl chlorides), a non-nucleophilic base like pyridine (B92270) is typically added to the reaction mixture. khanacademy.org

Using Coupling Agents: Modern synthetic methods often employ coupling agents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. More recently, metal-based catalysts have been developed for the direct condensation of carboxylic acids and amines. For instance, titanium(IV) chloride (TiCl₄) has been shown to be an effective mediator for this transformation, proceeding in pyridine at elevated temperatures. nih.gov Boric acid has also emerged as an environmentally benign catalyst for direct amidation reactions. orgsyn.org

Table 2: Selected Strategies for Amide Formation from Carboxylic Acids

| Method | Activating/Coupling Agent | Amine Reactant | Key Features |

| Acyl Chloride Method | SOCl₂ or (COCl)₂ | Primary/Secondary Amines | Highly reactive intermediate; requires a base (e.g., pyridine) to neutralize HCl byproduct. uomustansiriyah.edu.iqkhanacademy.org |

| Carbodiimide Coupling | DCC, EDC | Primary/Secondary Amines | Forms a reactive O-acylisourea intermediate; produces urea (B33335) byproducts. orgsyn.org |

| Titanium-Mediated Condensation | TiCl₄ | Various Amines | Direct condensation at elevated temperatures; effective for a range of substrates. nih.gov |

| Boric Acid Catalysis | B(OH)₃ | Various Amines | "Green" catalyst; reaction driven by removal of water, often at high temperatures. orgsyn.org |

Cyclobutoic acid can be readily converted into its more reactive acyl halide derivatives, particularly cyclobutanecarbonyl chloride. libretexts.org These compounds are valuable synthetic intermediates due to the excellent leaving group ability of the halide ion. masterorganicchemistry.com

The most common reagents for this transformation are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk

Thionyl Chloride (SOCl₂): This is often the reagent of choice because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. masterorganicchemistry.comorgoreview.com The reaction is typically run in the presence of a weak base like pyridine to neutralize the HCl. orgoreview.com The mechanism involves the carboxylic acid attacking the sulfur atom of SOCl₂, followed by the loss of a chloride ion to form a chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. masterorganicchemistry.comorgoreview.com

Phosphorus Halides (PCl₅, PBr₃): Phosphorus pentachloride (PCl₅) reacts with carboxylic acids to yield an acyl chloride, phosphoryl chloride (POCl₃), and HCl. chemguide.co.uk For the synthesis of acyl bromides, phosphorus tribromide (PBr₃) is the analogous reagent. libretexts.orgorgoreview.com

Table 3: Reagents for the Conversion of Cyclobutoic Acid to Acyl Halides

| Reagent | Product | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Cyclobutanecarbonyl Chloride | SO₂(g), HCl(g) | Gaseous byproducts simplify purification; often preferred. masterorganicchemistry.comorgoreview.com |

| Phosphorus Pentachloride (PCl₅) | Cyclobutanecarbonyl Chloride | POCl₃, HCl | Both byproducts must be separated from the desired acyl chloride. chemguide.co.uk |

| Phosphorus Tribromide (PBr₃) | Cyclobutanecarbonyl Bromide | H₃PO₃ | Standard method for preparing acyl bromides from carboxylic acids. libretexts.org |

| Oxalyl Chloride ((COCl)₂) | Cyclobutanecarbonyl Chloride | CO(g), CO₂(g), HCl(g) | Reaction is mild and byproducts are gaseous. orgoreview.com |

Amide Formation Strategies

Reactions Involving the Cyclobutane Ring System

The four-membered ring of cyclobutoic acid possesses significant angle and torsional strain, making it more reactive than larger, unstrained cycloalkanes. This inherent strain is a driving force for reactions that can either open the ring to relieve the strain or functionalize the ring while retaining its cyclic structure. nih.govresearchgate.net

The C-H bonds in a cyclobutane ring have greater s-character and are stronger than those in unstrained systems. nih.gov However, the C-C bonds are strained and susceptible to cleavage under specific conditions. Ring-opening reactions of cyclobutane derivatives can be promoted by various catalysts, including Lewis acids. researchgate.net For example, Lewis acid-catalyzed ring-opening of substituted cyclobutanones can lead to the formation of linear, unsaturated ketones. researchgate.net While cyclobutoic acid itself is relatively stable, its derivatives can undergo ring-opening. For instance, photochemical [2+2] cycloadditions can form cyclobutane rings, and the reverse reaction, a retro-cycloaddition, can be induced thermally or photochemically to open the ring. masterorganicchemistry.com Acid-catalyzed ring-opening is also a known process for certain substituted cyclopropanes and cyclobutanes, often proceeding through a carbocation intermediate where ring cleavage relieves strain. beilstein-journals.orgstackexchange.com

Beyond reactions that cleave the ring, methods exist to introduce new functional groups directly onto the cyclobutane core, a process known as C–H functionalization. nih.govmdpi.com This approach is a powerful tool for creating complex molecules from simpler cyclobutane precursors. nih.gov Rhodium(II) catalysts have proven particularly effective for the regio- and stereoselective C–H functionalization of cyclobutanes. nih.gov For example, in the presence of a rhodium catalyst like Rh₂(S-TCPTAD)₄, an arylcyclobutane can react with a diazo compound to selectively introduce a new substituent at a specific carbon on the cyclobutane ring. nih.gov Such methods allow for the modification of the cyclobutane scaffold in cyclobutoic acid derivatives, providing access to a wide array of structurally diverse compounds with potential applications in medicinal chemistry. ontosight.aiontosight.ai

Derivatization Strategies for Cyclobutoic Acid and Its Analogues

Functionalization of the Carboxyl Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations. These modifications are crucial for creating esters, amides, and other derivatives that can act as prodrugs, alter solubility, or serve as intermediates for more complex syntheses. thieme.decolostate.edu

Silylation is a common method for protecting the carboxylic acid group or for creating volatile derivatives suitable for gas chromatography (GC) analysis. colostate.edu This process involves replacing the acidic proton of the carboxyl group with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS).

Key Research Findings:

Reagents and Methods: A variety of silylating agents can be employed. Universal methods often involve reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). chromforum.org Another effective technique involves using azidotrimethylsilane (B126382) (Me₃SiN₃) under phase transfer catalysis conditions, which can lead to yields of up to 100% for trimethylsilyl esters. researchgate.net

Applications: The primary use of silylation in this context is to increase the volatility and thermal stability of cyclobutoic acid for analytical purposes, such as GC-mass spectrometry. The high polarity and low volatility of underivatized carboxylic acids can otherwise lead to poor chromatographic performance with broad, asymmetrical peaks. colostate.edu

| Reagent | Silyl Group | Method | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | Standard silylation for GC analysis | chromforum.org |

| Azidotrimethylsilane (Me₃SiN₃) / CsF / 18-crown-6 | Trimethylsilyl (TMS) | Phase Transfer Catalysis | researchgate.net |

Converting cyclobutoic acid into its corresponding esters is a fundamental derivatization strategy. Esters are widespread in nature and are used as solvents, fragrances, and crucial intermediates in chemical manufacturing. utripoli.edu.ly Two primary methods for ester synthesis from carboxylic acids are Fischer esterification and alkylation. pressbooks.pub

Key Research Findings:

Fischer Esterification: This classic method involves reacting cyclobutoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. utripoli.edu.ly The reaction is reversible, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent. pressbooks.publibretexts.org

Alkylation of Carboxylate Salts: An alternative route involves first deprotonating the carboxylic acid with a base (e.g., sodium hydroxide) to form the cyclobutanoate salt. This carboxylate anion then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the ester. pressbooks.publibretexts.org

Reagents for Methylation: For the specific formation of methyl esters, trimethylsilyldiazomethane (B103560) has been used as a less explosive alternative to diazomethane, reacting quickly under neutral conditions.

| Method | Reagents | Description | Reference |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed reaction between a carboxylic acid and an alcohol. | utripoli.edu.ly |

| Alkylation | Base (e.g., NaOH), Alkyl Halide (e.g., CH₃I) | Two-step process involving deprotonation followed by SN2 attack. | libretexts.org |

| Methylation | Trimethylsilyldiazomethane | Fast reaction under neutral conditions for forming methyl esters. |

The carboxyl group can be condensed with various nitrogen-containing compounds to form heterocyclic derivatives. These structures are of significant interest in medicinal chemistry and can serve as building blocks for peptidomimetics and other complex molecules. chemistryviews.org

Key Research Findings:

Oxazolines and Benzoxazoles: Nitrogen-containing heterocycles can be synthesized through the high-temperature condensation of carboxylic acids with reagents like 2-amino-2-methyl-1-propanol (B13486) to form 2-substituted 4,4-dimethyloxazolines, or with 2-aminophenol (B121084) to yield 2-substituted benzoxazoles. colostate.edu

β-N-Heterocyclic Cyclobutane (B1203170) Carboximides: A tandem amidation/Michael addition protocol has been developed using cyclobutene-1-carboxylic acid and benzoxazol-2(3H)-one derivatives. This reaction yields β-N-heterocyclic cyclobutane carboximides, which are useful intermediates that can react with various nucleophiles to create a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives. chemistryviews.org

| Derivative Class | Reagents | Key Features | Reference |

| Oxazolines | 2-amino-2-methyl-1-propanol | High-temperature condensation | colostate.edu |

| Benzoxazoles | 2-aminophenol | High-temperature condensation | colostate.edu |

| β-N-Heterocyclic Carboximides | Benzoxazol-2(3H)-one, DMAP | Tandem amidation/Michael addition; produces trans isomers | chemistryviews.org |

Alkylation and Ester Formation

Derivatization of the Cyclobutane Ring

Modifying the cyclobutane ring itself offers a pathway to introduce new functionalities, alter the molecule's three-dimensional shape, and create unique scaffolds for drug discovery. nih.gov This is often more challenging than carboxyl group functionalization due to the relative inertness of C-H bonds and the inherent strain of the four-membered ring. libretexts.orgnih.gov

Introducing atoms other than carbon (heteroatoms) or various functional groups directly onto the cyclobutane ring can dramatically alter the compound's properties. britannica.com

Key Research Findings:

C-H Functionalization: Recent advances have enabled the direct, site-selective functionalization of C-H bonds on the cyclobutane ring. A palladium-catalyzed method allows for the transannular γ-arylation of cyclobutane carboxylic acids, overriding the more commonly observed β-C-H activation. This provides a direct route to arylated cyclobutane derivatives. nih.govnih.gov

Halogenation: Free radical chlorination of cyclobutanecarboxylic acid is a method to introduce halogen atoms onto the ring, leading to various monochlorocyclobutanecarboxylic acid isomers. caltech.edu

Introduction of Oxygen: The cyclobutane ring can be modified to include oxygen as a heteroatom, forming related four-membered ring structures like oxetanes (one oxygen atom) and 1,2-dioxetanes (two oxygen atoms). mdpi.com The presence of the heteroatom increases ring strain compared to the parent cyclobutane. mdpi.com

| Modification Type | Method/Reagents | Group/Heteroatom Introduced | Reference |

| C-H Arylation | Palladium Catalysis, Quinuclidine-pyridone ligands | Aryl group at the γ-position | nih.govnih.gov |

| Halogenation | Free Radical Chlorination | Chlorine atom | caltech.edu |

| Oxygen Introduction | Various (e.g., photochemical) | Oxygen (forms oxetanes, dioxetanes) | mdpi.com |

The cyclobutane ring is not flat; it adopts a puckered conformation to alleviate some of its inherent ring strain. libretexts.org The stereochemical arrangement of substituents on this puckered ring is critical for its biological activity. ontosight.ai Controlling this stereochemistry is a key goal in the synthesis of cyclobutane derivatives.

Key Research Findings:

Stereospecific Synthesis: Synthetic strategies can be designed to produce specific stereoisomers. For example, the tandem amidation/aza-Michael addition protocol used to form β-N-heterocyclic cyclobutane carboximides selectively yields derivatives with a trans stereochemical arrangement. chemistryviews.org

Conformational Control: The crystal structure of trans-1,3-cyclobutanedicarboxylic acid shows that the cyclobutane ring can be planar in some solid-state structures, while in other isomers, it is puckered with a dihedral angle around 150°. researchgate.net This demonstrates that substituent effects and crystal packing can influence the ring's conformation.

Electrocyclic Reactions: The stereochemistry of substituents can be controlled through stereospecific reactions. For instance, the electrocyclic ring-opening of a substituted cyclobutene (B1205218) is highly predictable. Heating cis-3,4-dimethylcyclobutene gives a trans,cis diene, while heating the trans isomer gives a trans,trans diene. This illustrates how the stereochemistry of the starting material dictates the stereochemistry of the product in certain ring-opening and closing reactions. masterorganicchemistry.com

Introduction of Heteroatoms and Functional Groups onto the Ring

Advanced Derivatization for Analytical Applications

The analysis of cyclobutoic acid, a member of the short-chain fatty acid (SCFA) family, presents significant analytical challenges due to its inherent physicochemical properties. frontiersin.org These properties include high polarity, high volatility, and often poor ionization efficiency in mass spectrometry, which can complicate accurate quantification in complex biological matrices. frontiersin.orgnih.govnih.gov To overcome these limitations, advanced derivatization strategies are employed to chemically modify the carboxylic acid group. nih.govmdpi.com This process converts the analyte into a less polar, more volatile, and more easily detectable derivative, thereby enhancing its performance in chromatographic separation and spectroscopic detection. mdpi.comcolostate.edu

Strategies for Enhanced Spectroscopic and Chromatographic Detection

Derivatization is a critical step in the analysis of SCFAs like cyclobutoic acid, as it renders these molecules more amenable to common analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC). frontiersin.orgmdpi.com The primary goals of derivatization are to improve chromatographic behavior (e.g., peak shape, retention), increase thermal stability for GC analysis, and enhance detection sensitivity and selectivity. rsc.orgnih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS) , derivatization is essential to increase the volatility and thermal stability of cyclobutoic acid. mdpi.com Common approaches include silylation and alkylation. colostate.edu

Silylation: Reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogen of the carboxylic acid with a silyl group. nih.govcolostate.edu This method is effective for creating volatile and thermally stable derivatives suitable for GC analysis. mdpi.com

Alkylation/Esterification: This involves converting the carboxylic acid into an ester. Reagents such as pentafluorobenzyl bromide (PFBBr) and benzyl (B1604629) chloroformate (BCF) are employed. rsc.orgrsc.org PFBBr derivatization, for instance, improves peak shapes and allows for highly sensitive and selective detection using GC coupled with tandem mass spectrometry (GC-MS/MS). rsc.org 4-t-butylbenzyl bromide has also been used, creating derivatives that yield intense characteristic ions in MS analysis. d-nb.info

For Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization aims to improve retention on reversed-phase columns and enhance ionization efficiency. nih.govdiva-portal.org

Amidation/Tagging: Reagents containing a chromophore, fluorophore, or a permanently charged group are used. 3-Nitrophenylhydrazine (3-NPH) is a widely used reagent that reacts with carboxylic acids in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). diva-portal.orgkuleuven.beshimadzu.com This derivatization improves chromatographic separation on C18 columns and enhances detection. diva-portal.orgshimadzu.com Another approach uses Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) bromide (TMPP) to introduce a positively charged phosphonium (B103445) group, allowing for highly sensitive analysis in positive ion ESI-MS/MS. nih.gov Derivatization with N-(4-aminophenyl)piperidine has been shown to increase sensitivity by over 100-fold by enhancing proton affinity for positive mode ESI. nsf.gov

The selection of a derivatization strategy depends on the analytical platform, the sample matrix, and the specific requirements for sensitivity and selectivity. frontiersin.org

Table 1: Selected Derivatization Reagents for Enhanced Detection of Carboxylic Acids This table is interactive. Users can sort columns by clicking on the headers.

| Reagent | Analytical Technique | Key Improvement(s) | Citation(s) |

| N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) | GC-MS | Increases volatility and thermal stability. | mdpi.com, nih.gov |

| Benzyl chloroformate (BCF) | GC-MS | Enhances sensitivity, achieving low limits of detection (LOD). | rsc.org |

| Pentafluorobenzyl bromide (PFBBr) | GC-MS/MS | Improves peak shape, increases GC retention, and offers high sensitivity with Multiple Reaction Monitoring (MRM). | rsc.org |

| 3-Nitrophenylhydrazine (3-NPH) | LC-MS | Improves retention on reversed-phase columns and allows simultaneous analysis of multiple acids. | diva-portal.org, kuleuven.be, shimadzu.com |

| N-(4-aminophenyl)piperidine | SFC-MS, LC-MS | Significantly enhances proton affinity, allowing for sensitive detection in positive ionization mode. | nsf.gov |

Isotopic Labeling in Derivatization for Mass Spectrometry

Isotopic labeling is a powerful derivatization technique used in mass spectrometry for accurate quantification and to overcome matrix effects, which can suppress or enhance the analyte signal unpredictably. nih.govbenthamdirect.com This strategy involves using a derivatizing reagent that exists in two or more isotopic forms, typically a "light" (containing naturally abundant isotopes like ¹²C, ¹H) and a "heavy" (containing stable heavy isotopes like ¹³C, ²H/D). nih.govacs.org

The core principle involves derivatizing the sample of interest with one isotopic form (e.g., "light") and an internal standard or a comparator sample with another form (e.g., "heavy"). nih.govmdpi.com The samples are then mixed and analyzed together in a single LC-MS run. mdpi.com The "light" and "heavy" derivatives of cyclobutoic acid will be chemically identical, so they co-elute from the chromatography column and experience the same matrix effects. benthamdirect.com However, they are easily distinguished by the mass spectrometer due to their mass difference. nih.gov The ratio of their peak intensities provides a highly accurate measure of relative or absolute quantification. acs.org

Several isotopic labeling reagents have been developed for carboxylic acids:

Isotope-Coded p-Dimethylaminophenacyl (DmPA) Bromide: This reagent can be synthesized with ¹²C ("light") and ¹³C ("heavy") isotopes. It not only provides a tag for accurate quantification but also improves chromatographic retention and enhances electrospray ionization (ESI) efficiency by several orders of magnitude. nih.govacs.orgcapes.gov.br

Isotope-Labeled Benzofurazan Reagents: An example is the deuterium-labeled 7-(N,N-dimethylaminosulfonyl)-4-(aminoethyl)piperazino-2,1,3-benzoxadiazole (d6) [DBD-PZ-NH2 (D)]. The stable isotope-labeled derivative can be used as an internal standard for accurate quantification of the corresponding "light" derivative of the analyte. nih.gov

Isotopic Cholamine Reagents: Multiplexed analysis can be performed using three or more isotopic forms of a reagent, such as cholamine-d₀ ("light"), cholamine-d₃ ("medium"), and cholamine-d₉ ("heavy"). mdpi.com This allows for the simultaneous comparison of multiple samples, increasing throughput. mdpi.com

An alternative approach is to use stable isotope-labeled analytes (e.g., ¹³C or D-labeled cyclobutoic acid) as internal standards. lipidmaps.org These standards are added to the sample before any preparation or derivatization steps, allowing them to account for variability in extraction efficiency and derivatization yield. lipidmaps.org

Table 2: Examples of Isotopic Labeling Strategies for Carboxylic Acid Analysis via Mass Spectrometry This table is interactive. Users can sort columns by clicking on the headers.

| Labeling Strategy/Reagent | Isotopic Label | Analytical Technique | Application/Advantage | Citation(s) |

| p-Dimethylaminophenacyl (DmPA) Bromide | ¹²C / ¹³C | LC-MS | Accurate quantification, improved chromatography, and enhanced ESI efficiency. | nih.gov, acs.org |

| DBD-PZ-NH₂ | d₀ / d₆ (Deuterium) | LC-MS | Creates stable isotope-labeled derivatives for use as internal standards in accurate quantification. | nih.gov |

| Cholamine | d₀ / d₃ / d₉ (Deuterium) | LC-ESI-MS | Enables multiplexed analysis for relative quantification of three or more samples simultaneously. | mdpi.com |

| Stable Isotope-Labeled Analytes | ¹³C, D | LC-MS/MS | Used as internal standards to control for the entire sample preparation and derivatization process. | lipidmaps.org |

Computational Chemistry and Theoretical Studies of Cyclobutoic Acid

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations offer a powerful lens through which to examine the fundamental characteristics of cyclobutoic acid at the atomic and electronic levels.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate calculation of molecular properties. For carboxylic acids, these methods are employed to determine optimized geometries, vibrational frequencies, and electronic properties. acs.orggoogle.com In the context of cyclobutoic acid, DFT calculations, often using functionals like B3LYP, are utilized to predict its structure and energetics. nih.govmdpi.commdpi.com Ab initio methods, while computationally more intensive, can provide benchmark-quality results for smaller systems and are used to validate DFT findings. acs.org

These computational approaches have been successfully applied to a wide range of organic molecules to predict properties such as NMR chemical shifts with a high degree of accuracy, often in conjunction with experimental data. nih.govmdpi.commdpi.comnih.govrsc.org For instance, the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is a standard protocol for calculating NMR shielding tensors. nih.govrsc.org

Computational studies on cyclobutanecarboxylic acid have explored the potential energy surface related to the conformation of the ring and the orientation of the carboxyl group. These studies indicate the existence of multiple stable conformers that can readily interconvert. vmou.ac.in The specific conformation can impact the molecule's physical and chemical properties.

Application of DFT and Ab Initio Methods

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques extend the insights from quantum mechanics to predict spectroscopic features and understand intermolecular forces.

Computational methods are invaluable for interpreting and predicting experimental spectra. The vibrational spectrum of cyclobutoic acid has been studied in detail, with tentative assignments made for its infrared and Raman spectra. dtic.mildtic.mil These assignments are often supported by DFT calculations, which can predict vibrational frequencies and intensities. researchgate.netresearchgate.netrsc.org Isotopic substitution studies, for example with deuterium, coupled with computational analysis, have revealed significant vibrational coupling between the carboxylic acid group and the cyclobutane (B1203170) ring. dtic.mil

Below is a table summarizing some of the key observed and calculated vibrational frequencies for cyclobutanecarboxylic acid.

| Vibrational Mode | Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| O-H stretch | ~3000 (broad) | - | Hydrogen-bonded dimer |

| C=O stretch | 1705 | - | Carboxylic acid dimer |

| CH₂ stretch (asymmetric) | 2994 | - | Cyclobutane ring |

| CH₂ stretch (symmetric) | 2940 | - | Cyclobutane ring |

| Ring Puckering | ~200 | - | Cyclobutane ring vibration |

Note: The presented values are approximate and can vary based on the experimental conditions and computational methods used. The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimer form. dtic.mildtic.mil

Furthermore, the prediction of NMR chemical shifts for protons and carbons in molecules like cyclobutoic acid can be achieved with high accuracy using DFT calculations. nih.govmdpi.commdpi.comrsc.org

Study of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state and in concentrated solutions, carboxylic acids like cyclobutoic acid tend to form hydrogen-bonded dimers. dtic.mildtic.mil This dimerization significantly influences their physical properties, such as boiling point and solubility. The hydrogen bonds form between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of another.

Computational studies can model these hydrogen-bonding interactions, providing information on their strength and geometry. The vibrational spectra of cyclobutanecarboxylic acid in the crystalline state are best interpreted in terms of a hydrogen-bonded dimer with a center of symmetry. dtic.mildtic.mil

Theoretical Prediction of Reactivity and Mechanistic Insights

Computational chemistry can be used to explore the reactivity of molecules and elucidate reaction mechanisms. While specific, in-depth theoretical studies on the reaction mechanisms of cyclobutoic acid are not extensively documented in the provided search results, general principles of organic reaction mechanisms can be applied. vmou.ac.innumberanalytics.compressbooks.pub

For instance, the transformation of cyclobutanecarboxylic acid into other functional groups, such as cyclobutylamine, involves well-established reaction pathways. vmou.ac.in Computational studies can provide valuable insights into the transition states and energy barriers of such reactions, helping to predict the feasibility and outcome of chemical transformations. researchgate.netwayne.edu The principles of orbital symmetry, as described by the Woodward-Hoffmann rules, can be computationally modeled to predict the outcomes of pericyclic reactions involving the cyclobutane ring. vmou.ac.in

pKa Value Calculations and Acid-Base Properties

The acid dissociation constant (pKa) is a fundamental descriptor of a compound's acidity in solution. For cyclobutoic acid, the pKa value governs its protonation state and, consequently, its reactivity and solubility in aqueous environments. Computational chemistry provides powerful tools to predict pKa values, offering insights that complement experimental measurements, which can sometimes be challenging. kyushu-u.ac.jpua.edu

Theoretical pKa calculations are most commonly approached by determining the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution. mdpi.com The fundamental relationship is given by the equation:

pKa = ΔG / (2.303 * RT)

where R is the universal gas constant and T is the absolute temperature. ua.edu The primary challenge lies in accurately calculating the Gibbs free energy of the species involved in the equilibrium:

HA(aq) ⇌ H+(aq) + A-(aq)

To model this, computational chemists often employ a thermodynamic cycle that separates the process into gas-phase and solvation components. The calculation typically involves quantum mechanical methods, such as Density Functional Theory (DFT), to determine the energies of the acid (HA) and its conjugate base (A⁻) in the gas phase. mdpi.comfrontiersin.org A specific functional and basis set, for example, the 6-311+G(d,p) basis set, is chosen for these calculations. frontiersin.org

The significant influence of the solvent (typically water) is accounted for using solvation models. mdpi.com Continuum solvation models, such as the Conductor-like Screening Model (COSMO) or the Conductor-like Polarizable Continuum Model (CPCM), are frequently used to calculate the free energy of solvation for each species. frontiersin.orgscm.com These models treat the solvent as a continuous medium with a defined dielectric constant, simplifying the calculation while capturing the bulk electrostatic effects of solvation.

ΔG*diss = G(A⁻) - G(HA) + G(H₃O⁺) - G(H₂O) scm.com

To enhance accuracy, calculated ΔG values are often correlated with experimental pKa values for a series of known compounds, creating a linear relationship that can correct for systematic errors inherent in the computational method. kyushu-u.ac.jpscm.com Although specific computational studies detailing the pKa of cyclobutoic acid are not widely published, the established methodologies for carboxylic acids provide a robust framework for its theoretical determination.

Table 1: Components of a Typical Computational pKa Calculation

The following table illustrates the conceptual data involved in the computational determination of a carboxylic acid's pKa value based on the Gibbs free energy of dissociation.

| Component | Description | Role in Calculation |

| G(HA) | The calculated Gibbs free energy of the protonated acid (Cyclobutoic Acid) in the aqueous phase. | Represents the initial state energy of the acid. |

| G(A⁻) | The calculated Gibbs free energy of the deprotonated conjugate base (Cyclobutanoate) in the aqueous phase. | Represents the final state energy of the conjugate base. |

| G(H₃O⁺) | The calculated Gibbs free energy of the hydronium ion in the aqueous phase. | Represents the energy of the proton in its solvated form. |

| G(H₂O) | The calculated Gibbs free energy of a water molecule in the bulk solvent. | Serves as a reference for the proton transfer reaction. |

| ΔG*diss | The standard Gibbs free energy change for the dissociation reaction, calculated from the components above. | The primary calculated value used to determine the pKa. scm.com |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for detailed analysis of reaction pathways, intermediates, and transition states. For cyclobutoic acid, theoretical studies can elucidate the mechanisms of its characteristic reactions, such as deprotonation and potential decomposition pathways.

Deprotonation and Proton Transfer: The fundamental acid-base reaction of cyclobutoic acid is a proton transfer. masterorganicchemistry.com Computational modeling can define the transition state for this process, which is the point of maximum energy along the reaction coordinate between the acid and its conjugate base. nih.gov The structure and energy of this transition state determine the activation barrier for the reaction. The nature of the transition state for carboxylic acid deprotonation can be probed using linear free energy relationships, which correlate activation energies with the acid's properties. For proton transfer reactions, the transition state is often characterized by an elongated O-H bond and a partial bond forming between the proton and the incoming base (e.g., a water molecule). masterorganicchemistry.comnih.gov

Decomposition Pathways: Theoretical analysis can also predict reaction pathways under specific conditions. A study on cyclopentane (B165970) carboxylic acid, a close structural analog of cyclobutoic acid, investigated its decomposition in subcritical methanol. icm.edu.pl This research provides a model for how cyclobutoic acid might behave under similar conditions. The study found that the reduction of the total acid number (TAN) followed first-order kinetics, and it identified the activation energy and key decomposition products. icm.edu.pl Such analysis is crucial for understanding the stability and reactivity of the molecule at elevated temperatures and pressures. The transition states for these more complex reactions involve the breaking and forming of multiple bonds, and their computational modeling can reveal whether the mechanism is concerted or stepwise.

Table 2: Kinetic and Product Analysis of Cyclopentane Carboxylic Acid Decomposition

This table summarizes findings from a study on cyclopentane carboxylic acid, a model compound for naphthenic acids like cyclobutoic acid. The data illustrates the type of information gained from reaction pathway analysis. icm.edu.pl

| Parameter | Finding | Significance |

| Reaction Model | First-order kinetics | Indicates the reaction rate is directly proportional to the concentration of the carboxylic acid. |

| Activation Energy (Ea) | 13.97 kcal/mol | Defines the energy barrier that must be overcome for the decomposition reaction to occur. |

| Pre-exponential Factor (A) | 174.21 s⁻¹ | Relates to the frequency of molecular collisions in the correct orientation for a reaction. |

| Identified Products | Cyclopentane, Formaldehyde, Methyl acetate, 3-Pentanol | Reveals the specific chemical transformations occurring during the decomposition pathway. |

Applications of Cyclobutoic Acid in Advanced Chemical Synthesis Research

Cyclobutoic Acid as a Key Intermediate in Complex Molecule Construction

The rigid, three-dimensional nature of the cyclobutane (B1203170) ring makes cyclobutoic acid an important intermediate in the synthesis of intricate molecular architectures. Its use as a foundational element allows chemists to introduce conformational constraints and build complex polycyclic frameworks that are otherwise difficult to access.

The cyclobutane unit, often derived from precursors like cyclobutoic acid, is a fundamental component in the architecture of various bridged and polycyclic systems. While direct elaboration of cyclobutoic acid is one route, the construction of the cyclobutane ring via methods like [2+2] cycloaddition is a common strategy to create these complex scaffolds. nih.gov These reactions are pivotal for assembling sp³-rich, cyclobutane-fused structures that are of significant interest in drug discovery programs. nih.gov For instance, visible-light photocatalysis has enabled the intramolecular dearomative [2+2] cycloaddition of indoles with alkynes, yielding cyclobutene-fused indolizidines, which can be subsequently hydrogenated to the corresponding cyclobutane-fused systems. nih.gov

The synthesis of complex, densely functionalized cyclobutane building blocks can be achieved through photosensitized [2+2] cycloaddition using vinyl boronate esters, providing scaffolds suitable for rapid diversification. nih.gov The resulting cyclobutane ring, with its inherent strain and defined stereochemistry, is a cornerstone for building bridged bicyclic systems and other polycyclic compounds. google.comrsc.org The incorporation of the cyclobutane core into polymers derived from biomass has also been explored, creating materials with unique mechanical properties due to the strained ring integrated into the polymer backbone. google.com

Cyclobutoic acid derivatives are instrumental in the synthesis of constrained amino acid analogues, which are crucial tools in peptidomimetics for designing peptides with specific secondary structures. The cyclobutane ring restricts the conformational freedom of the amino acid side chain, providing valuable insights into peptide-receptor interactions.

A notable application is the synthesis of cyclobutane serine analogues (c4Ser). ontosight.aibiosynth.com Researchers have developed a thermal [2+2] cycloaddition that creates a substituted cyclobutane skeleton, which is then converted into the desired amino acid derivatives. ontosight.aibiosynth.com This approach successfully produced two pairs of stereoisomers of the 2-hydroxycyclobutane-α-amino acid serine analogue. ontosight.ai Similarly, conformationally restricted analogues of the antibiotic furanomycin (B1674273) have been synthesized featuring a cis-fused cyclobutane and tetrahydrofuran (B95107) core. researchgate.net This was achieved via a formal [2+2] cycloaddition promoted by methylaluminoxane (B55162) (MAO). researchgate.net

The significance of such analogues is underscored by the preparation of χ1,χ2-constrained cyclobutane-derived versions of basic amino acids like arginine, lysine, and ornithine, which have been successfully incorporated into antimicrobial peptides. researchgate.net

| Precursor(s) | Reaction Type | Resulting Analogue | Research Focus | Citation(s) |

| 2-Acylaminoacrylates | Thermal [2+2] cycloaddition | 2-Hydroxycyclobutane-α-amino acid serine analogue (c4Ser) | Filling a knowledge gap in restricted amino acids by creating serine analogues with a cyclobutane skeleton. | ontosight.ai, biosynth.com |

| 2-(Acylamino)acrylates and 2,3-dihydrofuran | Formal [2+2] cycloaddition (MAO promoted) | Furanomycin analogues with a 2-oxabicyclo[3.2.0]heptane core | Synthesis of conformationally restricted α-amino acid analogues of a natural antibiotic. | , researchgate.net |

| Protected cyclobutane derivatives | Multi-step synthesis | χ1,χ2-constrained analogues of Arginine, Lysine, Ornithine | Development of conformationally restricted basic amino acids for incorporation into bioactive peptides. | researchgate.net |

Building Block for Bridged and Polycyclic Systems

Precursor to Bioactive Cyclobutane-Containing Scaffolds

The cyclobutane moiety is a privileged structure in medicinal chemistry. Its incorporation into molecules can enhance metabolic stability and binding specificity. Cyclobutoic acid serves as a key starting material for a variety of bioactive scaffolds, including enzyme inhibitors and novel materials derived from renewable resources.

Derivatives of cyclobutoic acid have been identified as promising inhibitors for several classes of enzymes. The rigid cyclobutane ring helps to orient functional groups in a precise manner for optimal interaction with an enzyme's active site.

Studies have shown that cyclobutoic acid itself is a competitive inhibitor of proline dehydrogenase (PRODH), an enzyme implicated in cancer cell metabolism. nih.gov Although its inhibition constant is modest compared to other proline-like compounds, its binding mode provides valuable structural information for designing more potent inhibitors. nih.gov Furthermore, derivatives such as 3-(dimethylamino)cyclobutane-1-carboxylic acid have shown promise as inhibitors of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are involved in hormone-dependent cancers. Other research has pointed to cyclobutoic acid derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. ontosight.ai Cyclobutanecarboxylic acid anhydride (B1165640) has also been identified as a beta-lactamase inhibitor. biosynth.com

In the field of chemical probes, cyclobutane cores are used to create stable photoaffinity labeling (PAL) tags. A cyclobutane diazirine alkyne tag, PALBOX, was designed to overcome issues of chirality and reactivity found in other scaffolds, showing reduced background labeling in cells and proving useful for mapping small molecule-protein interactions. nih.gov

| Enzyme Target | Cyclobutane Derivative | Research Finding | Citation(s) |

| Proline Dehydrogenase (PRODH) | Cyclobutanecarboxylic acid | Acts as a competitive inhibitor, binding in the proline substrate site. | nih.gov |

| Aldehyde-Ketone Reductases (AKR1C1, AKR1C3) | 3-(Dimethylamino)cyclobutane-1-carboxylic acid derivatives | Showed significant growth inhibition in cancer cell lines, suggesting potential for targeted therapies. | |

| Cyclooxygenase (COX) | Cyclobutoic acid | Identified as a potential inhibitor of COX enzymes involved in inflammation. | ontosight.ai |

| Beta-lactamase | Cyclobutanecarboxylic acid anhydride | Shown to be an inhibitor of this enzyme class, relevant for antibacterial applications. | biosynth.com |

In the quest for sustainable chemistry, researchers are turning to biomass as a feedstock for valuable chemicals. Cyclobutane-containing dicarboxylic acids have been successfully synthesized from biomass-derived platform molecules, demonstrating a green route to these important monomers.

One prominent example involves the synthesis of rctt-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2) from furfural (B47365) and malonic acid, both of which can be sourced from biomass. researchgate.net This cyclobutane derivative has been used as a polytopic ligand to create green metal-organic materials. researchgate.net Another approach utilizes a [2+2] photocycloaddition reaction to convert biomass-derived acids into cyclobutane structures. Sorbic acid has been used to synthesize a novel cyclobutane-containing diacid building block (CBDA-3), which shows excellent thermal stability and potential as a sustainable alternative to petroleum-derived diacids for polymer synthesis. nih.gov Similarly, cinnamic acid and 2-furanacrylic acid, which can be obtained from sources like corn cobs and sugarcane bagasse, are used to produce cyclobutane dicarboxylic acids via photocyclization. researchgate.net These bio-based cyclobutane monomers are being used to create a new generation of sustainable polyesters and polyamides. und.educhemrxiv.orgrsc.org

Development of Enzyme Inhibitors and Probes

Stereochemically Defined Cyclobutoic Acid Derivatives in Chiral Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for pharmaceuticals. Stereochemically defined derivatives of cyclobutoic acid are valuable chiral building blocks and have been utilized in asymmetric synthesis to control the formation of new stereocenters. jagiellonskiecentruminnowacji.plresearchgate.net

Significant progress has been made in the asymmetric construction of chiral cyclobutane rings. rsc.org One successful strategy is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters. rsc.org This method, employing chiral diene ligands, allows for the highly diastereo- and enantioselective synthesis of chiral cyclobutanes. rsc.org The choice of ligand was found to have a dramatic effect on the diastereoselectivity of the reaction. rsc.org

The development of synthetic routes to enantiopure cyclobutane β-amino acids has also been a focus. researchgate.net These chiral scaffolds can be selectively transformed into polyfunctional platforms suitable for creating complex molecules through methods like peptide coupling and click chemistry. researchgate.net Tandem protocols, such as a base-catalyzed amidation/aza-Michael addition, have been developed to synthesize trans-β-N-heterocyclic cyclobutane carboximide derivatives, which are versatile intermediates for further chiral transformations. chemistryviews.org These advanced catalytic methods provide access to a broad array of stereodefined, drug-like complex molecular scaffolds from readily available starting materials. nih.govfrontiersin.orgnih.gov

Advanced Characterization Techniques for Cyclobutoic Acid and Its Derivatives in Research

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy offers a powerful lens through which the three-dimensional structure and electronic properties of cyclobutoic acid derivatives can be examined in detail.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. leibniz-fmp.de For complex structures like cyclobutoic acid derivatives, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of atoms. fiveable.menih.gov However, advanced two-dimensional (2D) NMR techniques are often indispensable for unambiguous stereochemical assignments. ipb.ptslideshare.net

Key 2D NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. slideshare.net This is crucial for tracing the connectivity within the cyclobutane (B1203170) ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. ipb.pt They provide a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ipb.ptnih.gov It is particularly valuable for identifying quaternary carbons and piecing together different fragments of a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining stereochemistry as they identify protons that are close in space, irrespective of their bonding connectivity. columbia.edu The intensity of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the protons, providing critical information for assigning relative configurations (cis/trans) of substituents on the cyclobutane ring. columbia.eduucl.ac.uklibretexts.org For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment. columbia.edu

Research Findings:

In the study of various cyclobutane derivatives, 2D NMR techniques have been instrumental. For instance, detailed ¹H and ¹³C 2D NMR spectroscopy, including COSY, HMQC, and HMBC, was used to confirm the formation of two different diphenyl dispiro cyclobutane derivatives from the spontaneous cycloaddition of 2-benzyl-5-benzylidenecyclopentanone. nih.gov Similarly, the structures of photocycloaddition products containing a cyclobutane ring were investigated using a combination of mass spectrometry and ¹H, ¹³C, and 2D-NMR techniques. american.edu Furthermore, 2D NMR spectroscopy and J-coupling constant analysis were successfully applied to determine the cis-syn and trans-syn geometry of cyclobutane-type thymine (B56734) dimers. nih.gov

Table 1: Application of Advanced NMR Techniques for Cyclobutoic Acid Derivatives

| NMR Technique | Information Provided | Application in Cyclobutoic Acid Derivatives |

|---|---|---|

| COSY | ¹H-¹H bond connectivity | Mapping proton network within the cyclobutane ring and substituents. |

| HSQC/HMQC | Direct ¹H-¹³C correlations | Assigning carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishing connectivity across quaternary carbons and functional groups. |

| NOESY/ROESY | Through-space ¹H-¹H proximity | Determining relative stereochemistry (cis/trans) of substituents. columbia.eduucl.ac.uklibretexts.org |

For cyclobutoic acid, the carboxylic acid group presents highly characteristic vibrational bands. The O-H stretch of the carboxyl group appears as a very broad absorption in the IR spectrum, typically in the range of 2500–3300 cm⁻¹. openstax.org The carbonyl (C=O) stretch gives a strong absorption between 1710 and 1760 cm⁻¹. openstax.org The exact position depends on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the dimeric form absorbing at a lower frequency (around 1710 cm⁻¹). openstax.org